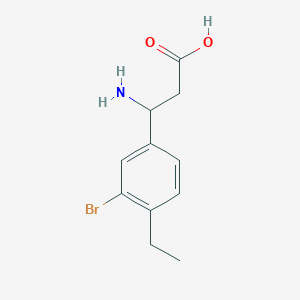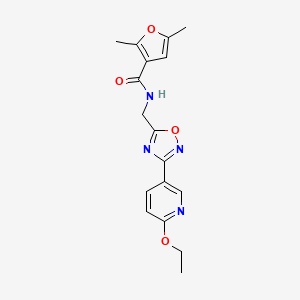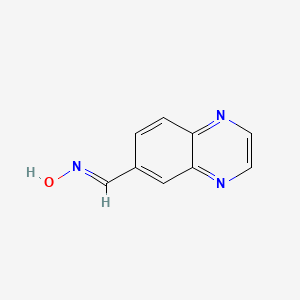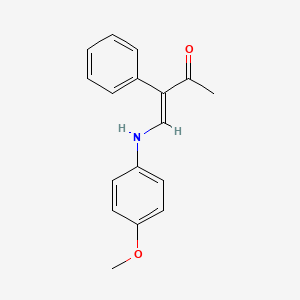
4-(4-Methoxyanilino)-3-phenyl-3-buten-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 4-(4-Methoxyanilino)-3-phenyl-3-buten-2-one involves the use of precursor compounds in a controlled chemical reaction to form the desired product. In related research, one useful synthon for the synthesis of heterocycles with masked aldehyde functionality is 1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one, indicating the importance of methoxy and phenyl groups in the synthesis of complex organic molecules (Mahata et al., 2003).
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. For compounds similar to 4-(4-Methoxyanilino)-3-phenyl-3-buten-2-one, density functional theory (DFT) is often used to optimize the geometry and predict vibrational spectra, which provides insights into the molecular structure and stability (Viji et al., 2020).
Chemical Reactions and Properties
4-(4-Methoxyanilino)-3-phenyl-3-buten-2-one can undergo various chemical reactions, contributing to its versatility in synthetic chemistry. For example, catalyst-free synthesis has been employed to produce novel heterocyclic compounds, showcasing the compound's reactivity and potential for creating complex structures (Abdel-Wahab et al., 2023).
Physical Properties Analysis
The physical properties of a compound, such as melting point, solubility, and crystal structure, are crucial for its application in different fields. Studies on related compounds have shown that single crystal X-ray diffraction analysis can reveal detailed information about the crystal packing and hydrogen bonding patterns, which are important for understanding the physical properties (Yong-jian, 2010).
Chemical Properties Analysis
The chemical properties of 4-(4-Methoxyanilino)-3-phenyl-3-buten-2-one, including reactivity, stability, and functional group transformations, are of significant interest. Research on similar compounds has demonstrated the potential for synthesizing a variety of chemically diverse molecules, highlighting the importance of understanding the fundamental chemical properties for synthetic applications (Cohen & Kosarych, 1980).
Scientific Research Applications
Electrochemical Applications
4-(4-Methoxyanilino)-3-phenyl-3-buten-2-one, a close variant of 4-(4-hydroxyphenyl)buten-2-one, has been studied for its potential in electrochemical applications. Researchers found that electrocatalytic hydrogenation of similar compounds at a nickel cathode in aqueous ethanol could lead to the formation of derivatives like 4-(4-methoxyphenyl)butan-2-one, indicating its potential utility in electrochemical reactions (Bryan & Grimshaw, 1997).
Synthesis of Heterocycles
This compound is also useful in synthesizing various heterocycles. A study demonstrated that derivatives of 4-(4-Methoxyanilino)-3-phenyl-3-buten-2-one can be effective synthons for creating five and six-membered heterocycles with masked or unmasked aldehyde functionality. This is significant for developing diverse molecular structures in organic chemistry (Mahata et al., 2003).
Oxidative Degradation Studies
Another area of interest is the oxidative degradation of similar compounds. For instance, a study on the manganese peroxidase-catalyzed oxidation of 4-(4-hydroxy-3-methoxy-phenyl)-2-butanone, a related compound, revealed insights into the degradation pathways of these types of molecules. This can have implications in understanding the reactivity and breakdown of similar organic compounds in various environments (Hwang et al., 2008).
Pharmaceutical Research
In pharmaceutical research, derivatives of 4-(4-Methoxyanilino)-3-phenyl-3-buten-2-one have been synthesized and evaluated for their potential medical applications. For example, studies have explored their anti-inflammatory properties, indicating their potential use in developing new therapeutic agents (Elias & Rao, 1988).
Crystal Structure Analysis
The crystal structure and properties of similar compounds have been analyzed to understand their molecular arrangement and interactions. This is crucial for designing materials with specific properties and for understanding the fundamental aspects of molecular chemistry (Wang Yong-jian, 2010).
Flow Synthesis in Chemical Processes
Flow synthesis techniques have been applied to compounds like 4-(4-Methoxyanilino)-3-phenyl-3-buten-2-one for more efficient production. Such research is valuable for industrial-scale synthesis and for improving the efficiency and sustainability of chemical manufacturing processes (Viviano et al., 2011).
Safety and Hazards
properties
IUPAC Name |
(E)-4-(4-methoxyanilino)-3-phenylbut-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-13(19)17(14-6-4-3-5-7-14)12-18-15-8-10-16(20-2)11-9-15/h3-12,18H,1-2H3/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFAYYOSQNBDSP-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CNC1=CC=C(C=C1)OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/NC1=CC=C(C=C1)OC)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyanilino)-3-phenyl-3-buten-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2489295.png)
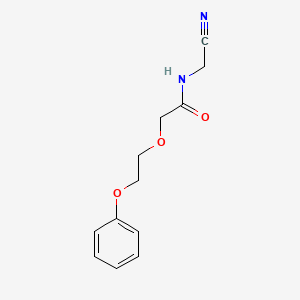

![3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2489301.png)

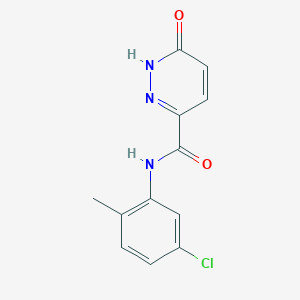
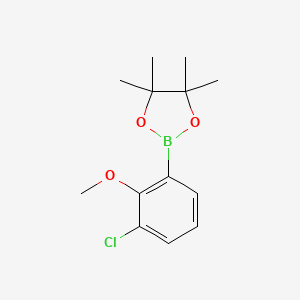
![N-benzyl-1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2489307.png)

![7-Methoxy-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2489311.png)
![3-(3-Chlorophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2489312.png)
